An In-depth Technical Guide to 2-Chloroquinolin-4-amine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Chloroquinolin-4-amine: Structure, Properties, and Applications
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For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinolin-4-amine is a heterocyclic aromatic amine containing a quinoline core structure. The quinoline ring system is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 2-position and an amine group at the 4-position of the quinoline ring makes 2-Chloroquinolin-4-amine a valuable and versatile building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, particularly in the context of drug discovery and development.
Chemical Structure and Properties
The fundamental characteristics of 2-Chloroquinolin-4-amine are summarized below, providing a foundational understanding of its chemical nature.
Core Structure
2-Chloroquinolin-4-amine consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. Key functional groups, a chlorine atom and an amino group, are attached at positions 2 and 4, respectively.
Physicochemical Properties
A compilation of the key physicochemical properties of 2-Chloroquinolin-4-amine is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Average Mass | 178.62 g/mol | [1] |
| Monoisotopic Mass | 178.029776 g/mol | [1] |
| CAS Number | 80947-25-7 | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 55-58 °C (for the related 2-chloro-4-methylquinoline) | [3] |
| Boiling Point | 296 °C (for the related 2-chloro-4-methylquinoline) | [3] |
| Solubility | Insoluble in water | [2] |
Note: Some properties listed are for structurally similar compounds and should be considered as estimates.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Chloroquinolin-4-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum of amines shows characteristic signals for hydrogens attached to the nitrogen atom, typically in the range of 0.5-5.0 ppm.[4] The exact chemical shift is dependent on factors like hydrogen bonding and sample concentration.[4] Protons on carbons adjacent to the nitrogen are deshielded and appear in the 2.3-3.0 ppm region.[4]
-
¹³C NMR Spectroscopy: Carbon atoms directly bonded to the nitrogen atom typically resonate in the 10-65 ppm range, shifted downfield due to the electron-withdrawing nature of nitrogen.[4]
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IR Spectroscopy: Primary amines like 2-Chloroquinolin-4-amine exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.[5] A primary amine will also show an N-H bending vibration between 1650-1580 cm⁻¹.[5] The C-N stretching for an aromatic amine is typically observed between 1335-1250 cm⁻¹.[5]
-
Mass Spectrometry: According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[6] This can be a useful first indicator for the presence of nitrogen in an unknown compound.
Synthesis and Reactivity
The synthesis of 4-aminoquinoline derivatives, including 2-Chloroquinolin-4-amine, often involves nucleophilic aromatic substitution (SNAr) reactions.[7]
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common method for synthesizing 4-aminoquinolines is the direct coupling of a 4-chloroquinoline precursor with an amine.[7] This reaction proceeds via an SNAr mechanism where the amine acts as a nucleophile, attacking the carbon at the 4-position and displacing the chlorine atom.[7]
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
Illustrative Experimental Protocol
The following is a generalized procedure for the synthesis of N-substituted 4-aminoquinolines, adapted from the literature.[8]
Synthesis of N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine:
-
A mixture of 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5 mmol) is prepared.[8]
-
The mixture is slowly heated to 80°C over 1 hour with continuous stirring.[8]
-
The temperature is then increased to 130°C and maintained for 7 hours with continuous stirring.[8]
-
After cooling to room temperature, the reaction mixture is taken up in dichloromethane.[8]
-
The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.[8]
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.[8]
-
The resulting residue is precipitated to yield the final product.[8]
Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[7]
Antimalarial Activity
The most well-known application of 4-aminoquinolines is in the treatment of malaria.[7] Chloroquine, a famous example, contains the 4-aminoquinoline core. The 7-chloro substituent is a crucial structural feature for the antimalarial activity of these compounds.[9] Novel 4-aminoquinoline derivatives continue to be synthesized and evaluated for their efficacy against chloroquine-resistant strains of Plasmodium falciparum.[10][11] These compounds are believed to exert their antimalarial effect by inhibiting hemozoin formation in the parasite.[10][11]
Caption: Inhibition of hemozoin formation by 4-aminoquinoline derivatives.
Anticancer Properties
Derivatives of 4-aminoquinoline have also been investigated for their potential as anticancer agents.[8] Some synthesized compounds have shown cytotoxic effects against various human tumor cell lines, including breast cancer cell lines (MCF7 and MDA-MB468).[8] The N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivative, for instance, has demonstrated notable potency.[8] Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown promise by inducing apoptosis and DNA/RNA damage in cancer cells.[12]
Other Biological Activities
The versatility of the 4-aminoquinoline scaffold extends to other therapeutic areas, with derivatives exhibiting a broad range of biological activities, including:
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2-Chloroquinolin-4-amine and its derivatives.
Hazard Identification:
-
May cause skin, eye, and respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[2][13] Avoid breathing dust, fumes, or vapors.[2][13] Wash hands and any exposed skin thoroughly after handling.[2][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][13] In situations with potential for significant exposure, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][14]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Skin: Wash off immediately with soap and plenty of water, removing all contaminated clothing. Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Clean mouth with water and seek medical attention.[2]
-
Conclusion
2-Chloroquinolin-4-amine is a key heterocyclic compound with a rich chemical profile that makes it an invaluable precursor in the synthesis of a wide array of pharmacologically active molecules. Its structural features, particularly the quinoline core with chloro and amino substitutions, are pivotal to the biological activities of its derivatives. The established synthetic routes, primarily based on nucleophilic aromatic substitution, allow for diverse structural modifications, paving the way for the development of novel therapeutic agents. The extensive research into its antimalarial and anticancer properties, alongside other biological activities, underscores the enduring importance of 2-Chloroquinolin-4-amine in medicinal chemistry and drug discovery. Continued exploration of this scaffold holds significant promise for addressing various global health challenges.
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- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025-03-25).
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- des prélèvements de plus de 3,02 Écus par tonne de f7) JO n0 L ...
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